5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione - 6320-51-0

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-412056
CAS Number: 6320-51-0
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione is commonly synthesized via Knoevenagel condensation. [ [], [], [] ] This reaction involves the condensation of an aldehyde, in this case, 4-methoxybenzaldehyde, with a compound containing an active methylene group, which is 1,3-thiazolidine-2,4-dione.

  • Solvent-Free Conditions: [ [], [] ] Some approaches utilize a catalyst like urea-acetic acid or tetrabutylammonium bromide and K2CO3 and employ microwave irradiation or heating for the reaction, leading to a faster and more environmentally friendly synthesis.
  • Traditional Solvents: [ [] ] Other methods utilize traditional solvents like ethanol with piperidine as a catalyst.
Molecular Structure Analysis

The molecular structure of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been confirmed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. [ [], [], [], [], [], [] ] Key structural features include:

  • Planar Structure: The thiazolidine ring generally adopts a planar conformation. [ [], [], [] ]
  • Dihedral Angle: The dihedral angle between the thiazolidine ring and the benzene ring can vary depending on the presence of substituents but is generally small. [ [], [], [] ]
  • Hydrogen Bonding: The molecule can participate in both intramolecular and intermolecular hydrogen bonding, influencing its crystal packing and interactions with biological targets. [ [], [], [] ]
Chemical Reactions Analysis

Beyond its synthesis, 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo further chemical reactions to yield derivatives with potentially enhanced pharmacological properties. [ [], [], [], [] ] These reactions include:

  • Alkylation: Introduction of alkyl groups at the nitrogen atom of the thiazolidine ring. [ [] ]
  • Mannich Reaction: Formation of Mannich bases by reacting with formaldehyde and a secondary amine. [ [], [] ]
  • Formation of Spiro Compounds: Reaction with cyclic ketones or other suitable reactants leading to spirocyclic ring systems. [ [], [], [], [] ]
Mechanism of Action
  • α-Glucosidase Inhibition: Some derivatives exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing blood sugar levels. [ [], [] ]
  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: This class of compounds is known to activate PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism. [ [] ]
  • Anti-Inflammatory Effects: Some derivatives show anti-inflammatory activity through various mechanisms, such as inhibition of pro-inflammatory cytokine production. [ [], [], [], [], [] ]
  • Anti-Cancer Activity: Certain derivatives display promising anticancer properties, potentially through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and other targets. [ [], [], [], [] ]
Applications
  • Antidiabetic Agents: Research suggests that some derivatives of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione, classified as thiazolidinediones, hold potential as antidiabetic agents. These compounds demonstrate efficacy in improving glucose and lipid metabolism in animal models of diabetes. [ [], [], [], [] ]
  • Anti-Inflammatory Agents: 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives have shown promising anti-inflammatory effects in various studies. Studies highlight their potential to reduce inflammation and associated symptoms in conditions like acute liver injury and pulmonary fibrosis. [ [], [], [] ]
  • Anti-Cancer Agents: Studies have explored the anticancer potential of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives. These compounds have demonstrated inhibitory effects on cancer cell growth in vitro and in vivo, with VEGFR-2 inhibition as a potential mechanism. [ [], [], [] ]
  • Neuroprotective Agents: Recent investigations suggest that certain derivatives of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibit neuroprotective properties in models of Alzheimer's disease. [ [] ]

(Z)-5-(4-((E)-3-(phenyl)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione (1)

Compound Description: This compound was investigated for its potential as an α-glucosidase inhibitor. The study results demonstrated its potent inhibitory activity against the α-glucosidase enzyme.

3-(2-Benzoyl-4-chlorophenyl)-4H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione derivatives

Compound Description: This series of compounds incorporates a spiro-indole scaffold linked to the thiazolidine-2,4-dione ring. The research investigated their anti-tubercular and antimicrobial activities. Notably, compound 3c, bearing a fluoro substituent, exhibited potent activity against Mycobacterium tuberculosis H37Rv.

Compound 40 (C40) and Compound 81 (C81)

Compound Description: These two thiazolidinedione (TZD) derivatives were designed and synthesized as potential euglycemic agents. They were characterized under the Globally Harmonized System as category 5 and 4, respectively, based on their acute oral toxicity. In vivo studies showed that C81 could partially reduce elevated blood glucose levels, while C40 effectively achieved euglycemia by the end of the treatment period.

Compound C4

Compound Description: C4 is a newly synthesized TZD derivative investigated alongside C40 and C81 for its euglycemic and antioxidant properties in a rat model of diabetes. Unlike C40 and C81, C4 did not exhibit a hypoglycemic effect but demonstrated the most potent antioxidant activity among the tested compounds.

1,3-Thiazolidine-2,4-dione Derivatives as Dual Inhibitors of PDE4 and PDE7

Compound Description: A series of novel 1,3-Thiazolidine-2,4-dione derivatives were designed and synthesized as potential dual inhibitors of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7) for anti-inflammatory therapy.

3-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5-(4-methylsulfanylbenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: The crystal structure of this compound reveals a planar thiazolidine ring system with specific bond angles and intermolecular interactions.

(Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: Crystallographic analysis revealed a near-planar conformation for this compound, stabilized by intramolecular hydrogen bonds.

(5Z)-5-(4-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: This compound exhibits a specific dihedral angle between the chlorophenyl and thiazolidine rings, as determined by crystallographic studies.

3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione

Compound Description: This compound is a non-condensed thiazolidine-2,4-dione derivative synthesized through a two-step process involving alkylation and Knoevenagel condensation. Its structure has been confirmed by NMR, LC-MS, and X-ray diffraction.

3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Compound Description: This compound showed promising in vitro cytotoxic activity against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory effects. It also demonstrated a non-hemolytic and non-toxic profile against human blood cells.

5-(4-Methoxybenzylidene)thiazolidine-2,4-dione-derived VEGFR-2 inhibitors

Compound Description: This series of compounds, including the most potent derivative 7f, was designed, synthesized, and evaluated for their anticancer activity. Compound 7f showed significant inhibitory activity against HepG2, HCT116, and MCF-7 cancer cell lines.

5-(4-Hydroxy-3-methoxybenzyl)-1,3-thiazolidine-2,4-dione monohydrate

Compound Description: This compound, a hydrate form, displays a distinct dihedral angle between the thiazolidine and benzene rings in its crystal structure, as determined by X-ray crystallography.

5-substituted aryl/heteroaryl methylidene-1,3-thiazolidine-2,4-diones

Compound Description: This series of compounds (1a-1j) were synthesized via Knoevenagel condensation and evaluated for their potential hypoglycemic and antioxidant activities using in silico and in vitro methods.

3-Methyl-5-(4-oxo-4H-chromen-3-ylmethylene)-1,3-thiazolidine-2,4-dione

Compound Description: X-ray crystallography was employed to determine the crystal structure of this compound, revealing a planar conformation for both the benzopyran and thiazolidine rings.

3-(4-Chlorobenzyl)-5-(4-oxo-4H-chromen-3-ylmethylene)-1,3-thiazolidine-2,4-dione

Compound Description: The crystal structure of this compound was elucidated using X-ray diffraction, providing insights into its planar conformation and the spatial arrangement of its substituents.

5-Benzylidene-1,3-thiazolidine-2,4-dione derivatives (5a-u)

Compound Description: This series of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase. Compounds 5p and 5o emerged as the most potent inhibitors within this series.

(5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: Crystal structure analysis of this compound reveals a near-planar conformation, with the S atom of the thiazolidine ring in a syn orientation with the hydroxyl group on the benzene ring.

Ethyl α-cyanocinnamates and 5-arylidene derivatives of 4-thiazolidinones

Compound Description: These compounds are synthesized through Knoevenagel condensation and exhibit various biological activities. Notably, 5-arylidene derivatives of 4-thiazolidinones display a broad spectrum of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, antimicrobial, and antifungal activities. They also act as aldose reductase inhibitors and possess antidiabetic properties.

(Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (SKLB010)

Compound Description: This compound, also referred to as SKLB010, exhibited significant hepatoprotective effects against carbon tetrachloride-induced liver injury in rats by downregulating pro-inflammatory mediators and inhibiting the NF-κB pathway. Additionally, it showed promising results in attenuating bleomycin-induced pulmonary fibrosis in vivo by reducing inflammatory cell infiltration and collagen deposition. ,

(5Z)-3-(2-Oxopropyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: X-ray crystallography studies revealed the presence of intermolecular C—H⋯O hydrogen bonds and C—H⋯π(ring) interactions in the crystal structure of this compound.

(5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: Crystallographic analysis revealed four independent molecules in the asymmetric unit of this compound's crystal structure, each with slight conformational differences.

(5E)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione

Compound Description: In silico studies suggest that this antiviral herbal compound effectively inhibits HIV-1 reverse transcriptase activity.

5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione derivatives

Compound Description: These compounds, synthesized using ionic liquids as a green chemistry approach, exhibited promising anticancer activity against three human cancer cell lines: cervix (SiHa), breast (MDA-MB-231), and pancreatic carcinoma (PANC-1).

5′′-(4-Methoxybenzylidene)-7′-(4-methoxyphenyl)-1′′-methyl-5′,6′,7′,7a’-tetrahydrodispiro[acenaphthene-1,5′-pyrrolo[1,2-c][1,3]thiazole-6′,3′′-piperidine]-2,4′′-dione

Compound Description: This compound, with its complex multi-ring structure, highlights the potential for incorporating the 5-(4-methoxybenzylidene)-thiazolidine-2,4-dione moiety into larger molecular frameworks.

5-(1,3-diaryl-1H-pyrazol-4-ylmethylene)-thiazolidine-2,4-dione derivatives

Compound Description: This series of compounds is patented for its anticancer properties, specifically for its potential to act as cell division inhibitors targeting CDC25B phosphatases. , ,

5'-benzylidene-1-(2-(1,3-dioxoisoindoline-2-yloxy)ethyl)-3'-(5-phenyl-1,3,4-thiadiazole-2yl)spiro(indoline-3,2'-thiazolidine)-2,4'-dione and Its Related Derivatives

Compound Description: This compound and its derivatives, featuring a spiro-indoline structure, showcase the potential of incorporating thiazolidine-2,4-dione into complex heterocyclic systems.

5-(2-Oxo-3-indolinylidene)thiazolidine-2,4-dione-1,3-di-Mannich base derivatives

Compound Description: This series of compounds, containing Mannich bases, were synthesized and evaluated for their antileukemic activity. ,

5′′-(4-Methoxybenzylidene)-1′-(4-methoxyphenyl)-1′′-methyl-1′,2′,3′,5′,6′,7′,8′,8a′-octahydrodispiro[acenaphthylene-1,3′-indolizine-2′,3′′-piperidine]-2,4′′(1H)-dione

Compound Description: This complex compound, containing multiple ring systems, emphasizes the possibility of incorporating the 5-(4-methoxybenzylidene)thiazolidine-2,4-dione moiety into larger, more complex molecules.

5-[4-(5-Substitutedphenyl)-1,3,4-oxadiazole-2-yl)methoxy)benzylidene]thiazolidine-2,4-dione derivatives

Compound Description: This series of thiazolidine-2,4-dione derivatives, incorporating an oxadiazole ring, were evaluated for their antidiabetic activity in albino rats.

5-substituted benzylidene-3-(2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione derivatives

Compound Description: This series of compounds, incorporating a benzimidazole moiety, was designed, synthesized, and screened for antidiabetic activity in rats using the Oral Glucose Tolerance Test (OGTT).

Spiro[[1]benzothiophene-3,2'-[1,3]thiazolidine]-2,4'-diones (5a-e and 6a-e)

Compound Description: These two series of spiro compounds, synthesized from []benzothiophene-2,3-dione, were evaluated for their anticonvulsant activity.

1′-Methyl-4′-phenyl-2′′-sulfanylidenedispiro[indoline-3,2′-pyrrolidine-3′,5′′-1,3-thiazolidine]-2,4′′-dione

Compound Description: This compound, characterized by X-ray crystallography, illustrates the potential of incorporating the thiazolidine-2,4-dione ring into complex spirocyclic systems.

(Z)-5-(2-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: This compound exhibits a specific dihedral angle between the fluorobenzene and thiazolidine rings, stabilized by intramolecular hydrogen bonds, as revealed by crystallographic studies.

Nitrogen Containing Heterocyclic Derivatives of 1,3-Thiazolidine-2,4-Diones

Compound Description: These derivatives combine 5-arylidene-2,4-thiazolidinediones with indole, benzimidazole, or benzotriazole moieties, aiming to enhance anti-inflammatory and antioxidant effects.

5‐[(4‐chloro/2,4‐dichloro)benzylidene]thiazolidine‐2,4‐dione derivatives

Compound Description: These thiazolidine-2,4-dione derivatives were designed as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for anticancer therapy. They exhibited significant anticancer activity against various cancer cell lines, including HepG2, HCT116, and MCF-7.

5-(4-Hydroxy-3,5-Dimethylbenzilidene)Thiazolidine-2,4-Dione

Compound Description: This compound was used as a spectrophotometric reagent for the determination of cobalt(II) ions.

Properties

CAS Number

6320-51-0

Product Name

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)

InChI Key

VRUKGUBMRBLJJW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Synonyms

5-(4-methoxybenzylidene)thiazolidine-2,4-dione
SKLB 010
SKLB-010
SKLB010

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.